molecular formula C9H10FN B3220960 3-(2-Fluorophenyl)azetidine CAS No. 1203799-52-3

3-(2-Fluorophenyl)azetidine

Cat. No.: B3220960
CAS No.: 1203799-52-3
M. Wt: 151.18
InChI Key: PNHPWHXIVXLRDE-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)azetidine is a useful research compound. Its molecular formula is C9H10FN and its molecular weight is 151.18. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Fluorophenyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluorophenyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluorophenyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHPWHXIVXLRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Key chemical characteristics of the 2-fluorophenyl group on the azetidine ring

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Key Chemical Characteristics of the 2-Fluorophenyl Group on the Azetidine Ring

Introduction

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged structural motif.[1] This four-membered saturated heterocycle, once considered a synthetic curiosity, is now recognized for its ability to impart favorable physicochemical and pharmacological properties to drug candidates.[2] Its inherent ring strain of approximately 25.4 kcal/mol provides a unique blend of stability and controlled reactivity, while its non-planar, puckered structure offers a valuable three-dimensional scaffold for molecular design.[1][3]

The strategic functionalization of the azetidine nitrogen is a cornerstone of its application in drug discovery. Among the myriad of possible substituents, the 2-fluorophenyl group stands out for its profound and multifaceted influence on the core scaffold. The introduction of fluorine, the most electronegative element, at the ortho position of a phenyl ring attached to the azetidine nitrogen, creates a cascade of electronic, steric, and conformational effects. These effects are not merely additive but synergistic, fundamentally altering the molecule's basicity, lipophilicity, metabolic fate, and conformational preferences.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the core chemical characteristics imparted by the 2-fluorophenyl group to the azetidine ring. We will dissect the causality behind these properties, explore their implications for drug design, and detail the experimental methodologies required for their characterization.

Section 1: The Azetidine Scaffold: A Foundation of Strain and Structure

The chemical behavior of any substituted azetidine is rooted in the intrinsic properties of the parent ring. Azetidine's defining feature is its significant ring strain, which places it between the highly reactive aziridine and the more stable pyrrolidine.[3] This strain does not render the molecule unstable for handling but makes it susceptible to specific ring-opening reactions under appropriate conditions, a feature that can be exploited in synthesis.[4]

Structurally, the azetidine ring is not planar. It adopts a puckered conformation to relieve torsional strain, with the nitrogen atom moving out of the plane of the three carbon atoms. This leads to a dynamic equilibrium between two puckered conformers, accompanied by nitrogen inversion. The energy barrier to this inversion and the preferred pucker angle are highly sensitive to the nature of the substituent on the nitrogen atom.

Section 2: The 2-Fluorophenyl Substituent: An Electronic and Steric Modulator

The 2-fluorophenyl group exerts its influence through a combination of powerful electronic and steric effects.

  • Electronic Effects : Fluorine's defining characteristic is its extreme electronegativity. When attached to an aromatic ring, it exerts a powerful, distance-dependent inductive electron-withdrawing effect (-I effect).[5] This effect polarizes the C-F bond and, by extension, the entire aromatic ring, pulling electron density away from the point of attachment. While fluorine also possesses lone pairs that can participate in a weak resonance-donating effect (+R effect), the inductive withdrawal overwhelmingly dominates its electronic character.

  • Steric and Conformational Effects : The placement of a fluorine atom at the ortho position introduces significant steric bulk directly adjacent to the N-C(aryl) bond. This steric hindrance restricts free rotation around this bond, influencing the preferred orientation of the phenyl ring relative to the azetidine ring. This can lead to a "locked" or heavily biased conformation, which has profound implications for how the molecule presents itself to biological targets.[6]

Section 3: Core Chemical Characteristics of 2-Fluorophenyl Azetidine

The conjugation of the 2-fluorophenyl group with the azetidine ring gives rise to a set of distinct and predictable chemical characteristics that are central to its utility in drug design.

Electronic Effects & Basicity Modulation

The most significant electronic consequence of N-arylation, particularly with a fluoro-substituted aryl group, is a dramatic reduction in the basicity of the azetidine nitrogen. The nitrogen lone pair, which is responsible for its basicity, is delocalized into the electron-deficient π-system of the 2-fluorophenyl ring. The strong inductive pull of the ortho-fluorine atom further exacerbates this electron withdrawal.

This reduction in basicity (pKa) is a critical tool for medicinal chemists. High basicity in drug candidates is often associated with off-target effects, such as binding to the hERG potassium channel (cardiotoxicity) or lysosomal sequestration, which can impair drug distribution. By attaching a 2-fluorophenyl group, the pKa can be lowered out of the physiological range, mitigating these liabilities.[6][7]

Table 1: Comparative Basicity of Substituted Amines

CompoundStructureApproximate pKa of Conjugate AcidRationale for pKa Change
AzetidineAzetidine Structure~11.3The lone pair is localized on the nitrogen, making it a strong base.
N-PhenylazetidineN-Phenylazetidine Structure~4.5 - 5.5The lone pair is delocalized into the phenyl ring, significantly reducing basicity.
N-(2-Fluorophenyl)azetidineN-(2-Fluorophenyl)azetidine Structure~3.0 - 4.0Delocalization is enhanced by the strong inductive electron-withdrawing effect of the ortho-fluorine atom.[8]
Conformational Control and Steric Hindrance

The steric clash between the ortho-fluorine and the hydrogens on the azetidine ring (at C2 and C4) imposes a significant barrier to rotation around the N-C(aryl) bond. This forces the molecule to adopt a preferred conformation where the phenyl ring is twisted out of the plane of the azetidine's C-N-C bonds, minimizing steric repulsion. This conformational locking can be advantageous for receptor binding, as it reduces the entropic penalty of binding by pre-organizing the molecule into a bioactive conformation.

G cluster_azetidine Azetidine Ring cluster_phenyl 2-Fluorophenyl Group cluster_steric Steric Hindrance Zone N N C2 C2 N->C2 C1_aryl C1' N->C1_aryl N-C(aryl) bond (Rotation is restricted) C3 C3 C2->C3 C4 C4 C3->C4 C4->N C2_aryl C2' C3_aryl C3' C4_aryl C4' C5_aryl C5' C6_aryl C6' F F F->C2 Steric Clash p1 p2 p3

Impact on Lipophilicity

Replacing a hydrogen atom with fluorine generally increases the lipophilicity of a molecule, measured as LogP. Although fluorine is highly electronegative, it is also hydrophobic. The introduction of the 2-fluorophenyl group therefore typically enhances the molecule's overall lipophilicity. This property is crucial for drug absorption and distribution, as it influences how a molecule crosses biological membranes. However, this increase must be carefully balanced, as excessively high lipophilicity can lead to poor solubility and increased metabolic turnover.[7]

Section 4: Implications for Drug Discovery and Development

The unique chemical characteristics of the 2-fluorophenyl azetidine moiety provide a powerful toolkit for addressing common challenges in drug development.

Tuning Pharmacokinetics and Pharmacodynamics

The ability to finely tune pKa, lipophilicity, and conformation allows for the optimization of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Reduced Basicity : Avoids off-target ion channel activity and improves cell permeability by reducing the proportion of charged species at physiological pH.[6]

  • Increased Lipophilicity : Can enhance membrane permeability and blood-brain barrier penetration, if desired.[7]

  • Conformational Rigidity : Leads to higher binding affinity and selectivity for the intended biological target by pre-organizing the molecule and reducing the entropic cost of binding.[1][4]

Enhancing Metabolic Stability

Aromatic rings are common sites of metabolic oxidation by cytochrome P450 enzymes. The introduction of a fluorine atom can serve as a "metabolic blocker." The C-F bond is exceptionally strong and resistant to cleavage. Placing the fluorine at the ortho position effectively shields that position from oxidative metabolism (e.g., hydroxylation). This can redirect metabolism to other, less critical positions or slow it down altogether, thereby increasing the drug's half-life and bioavailability.

G start N-(2-Fluorophenyl)azetidine blocked blocked start->blocked C-F bond is too strong Steric hindrance para_hydro para_hydro start->para_hydro Electronically favorable n_dealkyl n_dealkyl start->n_dealkyl blocked_x

Section 5: Experimental Protocols for Characterization

Validating the proposed chemical characteristics requires a suite of analytical techniques. Each protocol serves as a self-validating system to confirm the structure and properties of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : To confirm the chemical structure and probe the solution-state conformation.

  • Methodology :

    • Sample Preparation : Dissolve 5-10 mg of the purified N-(2-fluorophenyl)azetidine compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • ¹H NMR : Acquire a standard proton NMR spectrum. The chemical shifts and coupling constants of the azetidine protons will be indicative of the ring's pucker and the relative orientation of the phenyl ring.

    • ¹³C NMR : Acquire a carbon spectrum to confirm the number and type of carbon atoms.

    • ¹⁹F NMR : Acquire a fluorine spectrum. The presence of a singlet at the characteristic chemical shift for an aryl fluoride confirms the presence of the fluorine atom.

    • 2D NMR (NOESY) : For detailed conformational analysis, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be performed. Cross-peaks between the ortho-fluorine (or adjacent C-H) and the azetidine C2/C4 protons would provide definitive evidence of their spatial proximity and confirm the restricted rotation.

X-Ray Crystallography
  • Objective : To unambiguously determine the solid-state three-dimensional structure and conformation.

  • Methodology :

    • Crystal Growth : Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a solvent from a concentrated solution, or vapor diffusion techniques.

    • Data Collection : Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal under a stream of liquid nitrogen to minimize thermal motion. Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern on a detector.

    • Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build an atomic model. Refine the model against the experimental data to obtain the final structure, including precise bond lengths, bond angles, and torsional angles that define the conformation.[9]

pKa and LogP Determination
  • Objective : To quantify the basicity and lipophilicity of the molecule.

  • Methodology for pKa (Potentiometric Titration) :

    • Dissolve a precise amount of the compound in a solution of water and a co-solvent (e.g., methanol) if necessary.

    • Insert a calibrated pH electrode into the solution.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl), adding small, precise aliquots.

    • Record the pH after each addition.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

  • Methodology for LogP (Shake-Flask Method) :

    • Prepare a solution of the compound in n-octanol.

    • Mix this solution with an equal volume of a buffered aqueous phase (e.g., PBS at pH 7.4).

    • Agitate the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully sample both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

The 2-fluorophenyl group is not merely a passive substituent on the azetidine ring; it is a powerful and precise modulator of its fundamental chemical nature. Through a combination of strong inductive electron withdrawal and significant steric influence, it systematically reduces basicity, restricts conformation, enhances metabolic stability, and modifies lipophilicity. These characteristics are not independent but are deeply interconnected, providing medicinal chemists with a reliable strategy to overcome common drug development hurdles. A thorough understanding and experimental validation of these principles are essential for the rational design of next-generation therapeutics built upon the versatile azetidine scaffold.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). RSC Publishing.
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - NIH. (n.d.).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC - NIH. (2021). NIH.
  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I ... - PubMed. (n.d.). PubMed.
  • The Effect of Fluorinated Substitution of Meso Phenyl Porphyrins on Porphyrin Basicity - NSUWorks. (n.d.).
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. (n.d.). ResearchGate.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.).
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Sources

An In-Depth Technical Guide to 3-(2-Fluorophenyl)azetidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(2-Fluorophenyl)azetidine is a critical building block in modern medicinal chemistry. Its rigid four-membered ring and the presence of a fluorine atom on the phenyl group offer a unique combination of properties that are highly sought after in the design of novel therapeutics. This guide provides a comprehensive overview of 3-(2-Fluorophenyl)azetidine, including its chemical identity, synthesis, physicochemical properties, and its burgeoning role in the development of next-generation pharmaceuticals. The strategic incorporation of this moiety can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of drug candidates.

Chemical Identity and Physicochemical Properties

IUPAC Name: 3-(2-fluorophenyl)azetidine

CAS Number (HCl salt): 1375231-95-0 (for 2-(2-Fluorophenyl)azetidine hydrochloride, often used interchangeably in supplier databases for related isomers, highlighting the importance of structural verification).

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant conformational rigidity to molecules.[1] This structural constraint is a valuable tool for medicinal chemists, as it can lock a molecule into a bioactive conformation, thereby enhancing its affinity for a biological target. The fluorine atom at the ortho-position of the phenyl ring further modulates the electronic properties and metabolic stability of the compound.

Table 1: Physicochemical Properties of Azetidine and Related Compounds

PropertyAzetidine (Parent Compound)3-Fluoroazetidine HydrochlorideNotes
Molecular Formula C₃H₇N[2]C₃H₇ClFN
Molecular Weight 57.09 g/mol [2]111.54 g/mol
Appearance Colorless liquid[2]White to Almost white powder to crystal
Boiling Point 61-62 °C[2]Not available
Melting Point Not available127.0 to 131.0 °C
Solubility Miscible in water[2]Not available
pKa (conjugate acid) 11.29[2]Not availableThe basicity of the azetidine nitrogen is a key feature for salt formation and interaction with biological targets.

Note: Specific experimental data for 3-(2-Fluorophenyl)azetidine is limited in publicly available literature. The data for the parent azetidine and a closely related analogue are provided for reference.

Synthesis and Characterization

The synthesis of 3-substituted azetidines can be challenging due to the inherent ring strain of the four-membered heterocycle.[3] However, several synthetic strategies have been developed to access this valuable scaffold. A common approach involves the synthesis of an N-protected precursor, followed by deprotection to yield the final product.

Synthesis of N-Boc-3-(2-Fluorophenyl)azetidine

A key intermediate in the synthesis of 3-(2-Fluorophenyl)azetidine is its N-tert-butoxycarbonyl (Boc) protected form, tert-butyl 3-(2-fluorophenyl)azetidine-1-carboxylate. The synthesis of related 3-aryl-azetidine derivatives has been reported, providing a general framework for its preparation.[4]

General Synthetic Workflow:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Cyclization cluster_2 Functional Group Transformation 1,3-dihalopropane 1,3-dihalopropane N-Boc-3-cyano-3-(2-fluorophenyl)azetidine N-Boc-3-cyano-3-(2-fluorophenyl)azetidine 1,3-dihalopropane->N-Boc-3-cyano-3-(2-fluorophenyl)azetidine Reaction with amine and base 2-Fluorophenylacetonitrile 2-Fluorophenylacetonitrile 2-Fluorophenylacetonitrile->N-Boc-3-cyano-3-(2-fluorophenyl)azetidine tert-butyl 3-(2-fluorophenyl)azetidine-1-carboxylate tert-butyl 3-(2-fluorophenyl)azetidine-1-carboxylate N-Boc-3-cyano-3-(2-fluorophenyl)azetidine->tert-butyl 3-(2-fluorophenyl)azetidine-1-carboxylate Decyanation/Reduction

Caption: General synthetic workflow for N-Boc-3-(2-fluorophenyl)azetidine.

Experimental Protocol (Exemplary):

While a specific protocol for 3-(2-Fluorophenyl)azetidine is not detailed in the provided search results, a general procedure for the synthesis of related azetidines can be adapted. For instance, the reaction of a suitable 1,3-difunctionalized propane with an amine is a common strategy.[5]

Characterization of tert-butyl 3-(2-fluorophenyl)azetidine-1-carboxylate:

Spectroscopic data for this key intermediate has been reported:[4]

  • ¹H-NMR (400 MHz, CDCl₃) δ: 7.31 (d, J = 7.8 Hz, 1H), 7.08 (d, J = 7.7 Hz, 1H), 7.02 (d, J = 9.9 Hz, 1H), 6.96 (t, J = 8.3 Hz, 1H), 4.33 (t, J = 8.7 Hz, 2H), 3.99–3.92 (m, 2H), 3.72–3.70 (m, 1H), 1.47 (s, 9H).[4]

  • ¹³C-NMR (150 MHz, CDCl₃) δ: 161.7, 160.1, 156.5, 128.8, 128.7, 128.6, 128.6, 128.0, 127.9, 124.4, 115.6, 115.4, 79.6, 29.8, 28.5, 27.6, 27.5.[4]

  • HRMS (ESI): calcd for C₁₄H₁₈NO₂FNa: 274.1214, found: 256.1215 (Note: The reported found mass appears to be for the free acid after loss of the Boc group).[4]

Deprotection to Yield 3-(2-Fluorophenyl)azetidine

The final step in the synthesis is the removal of the Boc protecting group. This is typically achieved under acidic conditions.

Deprotection Workflow:

Caption: Deprotection of the N-Boc group to yield the final product.

Experimental Protocol (General):

A common method for Boc deprotection involves treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[6] Aqueous phosphoric acid has also been reported as a mild and effective reagent for the deprotection of tert-butyl carbamates.[6]

  • Dissolve tert-butyl 3-(2-fluorophenyl)azetidine-1-carboxylate in a suitable solvent (e.g., DCM).

  • Add an excess of the deprotecting agent (e.g., TFA or a solution of HCl in dioxane) at room temperature.

  • Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be used directly or neutralized with a base to obtain the free amine.

Applications in Drug Discovery and Medicinal Chemistry

The 3-phenylazetidine scaffold is a valuable pharmacophore in drug design. The rigid azetidine ring system helps to position the phenyl group in a defined region of space, which can lead to improved binding interactions with target proteins. The introduction of a fluorine atom can enhance metabolic stability by blocking potential sites of metabolism and can also modulate the pKa of the azetidine nitrogen.

Azetidine derivatives have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and central nervous system (CNS) activity.[4]

Case Study: Antitumor Agents

A notable application of the 3-aryl-azetidine moiety is in the development of novel antitumor agents. In a study focused on analogues of the potent anticancer agent TZT-1027, the phenylethyl group at the C-terminus was replaced with a 3-aryl-azetidine moiety. This modification resulted in compounds with moderate to excellent antiproliferative activities. For instance, one such analogue exhibited IC₅₀ values of 2.2 nM against A549 lung cancer cells and 2.1 nM against HCT116 colon cancer cells.[4] This demonstrates the potential of the 3-(2-fluorophenyl)azetidine scaffold to serve as a key component in the design of highly potent therapeutic agents.

Safety and Handling

Conclusion

3-(2-Fluorophenyl)azetidine is a valuable and versatile building block for drug discovery and development. Its unique structural and electronic properties, conferred by the strained azetidine ring and the fluorinated phenyl group, make it an attractive scaffold for the design of novel therapeutics with improved pharmacological profiles. The synthetic routes to this compound, primarily through N-protected intermediates, are becoming more established, paving the way for its broader application in medicinal chemistry. As the demand for more potent and specific drugs continues to grow, the strategic use of building blocks like 3-(2-Fluorophenyl)azetidine will undoubtedly play a crucial role in the future of pharmaceutical innovation.

References

  • MySkinRecipes. 3-(2-Fluorophenoxy)azetidine hydrochloride. [Link]

  • ChemBK. 2-(3-fluorophenyl)azetidine hydrochloride. [Link]

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  • Al-Karaghouli, M. A. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021.
  • Wikipedia. Azetidine. [Link]

  • Hashim, O. S. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 2022.
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  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Google Patents.
  • Ombito, J. O., et al. Recent progress in synthesis of 3-functionalized azetidines.
  • Shankar, M., et al.
  • Kaul, R., et al. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
  • Ahmed, S. E., et al. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, 2025.
  • Degennaro, L., et al. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro, 2020.
  • Kaul, R., et al. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The University of Queensland eSpace, 2004.
  • Cole, K., et al. Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. PubMed, 2017.
  • Hadidi, R., et al. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC, 2022.

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Methodological & Application

Application of 3-(2-Fluorophenyl)azetidine in oncology drug development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 3-(2-Fluorophenyl)azetidine in Oncology Lead Optimization

Executive Summary

This guide details the application of 3-(2-fluorophenyl)azetidine as a high-value pharmacophore in oncology drug discovery.[1] Unlike traditional piperidine or pyrrolidine scaffolds, the azetidine ring offers a unique combination of reduced lipophilicity (LogD), increased metabolic stability, and defined vector positioning. The specific inclusion of the 2-fluorine atom serves a dual purpose: it blocks metabolic hotspots (ortho-hydroxylation) and induces beneficial conformational torsion, often critical for fitting into cryptic hydrophobic pockets in kinase and GPCR targets.

This document provides the medicinal chemistry rationale, a validated synthetic protocol for incorporation, and an in vitro profiling workflow to assess the stability advantages of this scaffold.

Medicinal Chemistry Rationale

The transition from a flexible, lipophilic lead to a clinical candidate often requires "escaping flatland" (increasing Fsp3 character) and lowering clearance. 3-(2-Fluorophenyl)azetidine addresses these challenges through three specific mechanisms:

A. The "Azetidine Switch" (LogD Modulation)

Replacing a six-membered piperidine ring with a four-membered azetidine ring typically lowers the partition coefficient (LogP/LogD) by 1.0–1.5 units. This reduction is critical in oncology to improve solubility and reduce non-specific protein binding (off-target toxicity).[1]

  • Mechanism: The high ring strain (~25 kcal/mol) and reduced hydrophobic surface area of the azetidine decrease lipophilicity while maintaining the basicity required for salt bridge interactions (e.g., with Asp residues in kinase hinge regions) [1].

B. The Ortho-Fluoro Effect (Metabolic Blockade)

The phenyl ring is a common site for Cytochrome P450-mediated oxidative metabolism.[1]

  • Problem: Unsubstituted phenyl rings are prone to rapid hydroxylation, particularly at the para and ortho positions, leading to high clearance.

  • Solution: The fluorine atom at the 2-position (ortho) sterically and electronically deactivates the ring toward oxidation. It specifically blocks the ortho-position and reduces the electron density of the ring, making it less susceptible to electrophilic attack by CYP enzymes [2].

C. Conformational Control (The "Twist")

In bi-aryl systems or aryl-amine linkages, the 2-fluorine substituent introduces steric repulsion with the azetidine protons or the linker. This forces the phenyl ring out of coplanarity, adopting a twisted conformation.

  • Application: This "pre-organized" twisted state can minimize the entropic penalty upon binding to target pockets that require a non-planar ligand conformation (e.g., PI3Kδ or STAT3 inhibitors) [3, 4].

Table 1: Physicochemical Comparison of Scaffolds

Property3-Phenylpiperidine3-Phenylpyrrolidine3-(2-Fluorophenyl)azetidine Impact on Drug Design
Ring Size 6-membered5-membered4-membered Lower MW, compact binding.[1]
LogP (Calc) ~2.5~2.1~1.4 Improved solubility & permeability.[1]
pKa (Base) ~9.5~9.2~8.8 Reduced lysosomal trapping; better cytosolic availability.[1]
Metabolic Risk High (Aryl oxidation)ModerateLow Fluorine blocks metabolism; ring strain alters oxidation potential.[1]

Experimental Protocols

Protocol A: S_NAr Coupling to Heteroaromatic Cores

Objective: To attach 3-(2-fluorophenyl)azetidine to a chloropyrimidine core (common in kinase inhibitors like CDK or EGFR inhibitors).[1] This reaction utilizes the nucleophilicity of the azetidine nitrogen.

Reagents:

  • Building Block: 3-(2-Fluorophenyl)azetidine hydrochloride (1.0 equiv)

  • Core: 2,4-Dichloropyrimidine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (164 mg, 1.1 mmol) in anhydrous DMF (3 mL).

  • Activation: Add DIPEA (0.52 mL, 3.0 mmol) to the solution. The mixture ensures the azetidine salt is neutralized to its free base form in situ.

  • Addition: Add 3-(2-fluorophenyl)azetidine hydrochloride (187 mg, 1.0 mmol) in one portion.

    • Note: Azetidines are less sterically hindered than piperidines but less nucleophilic due to ring strain (s-character of the lone pair).[1] Heating is often required.[1]

  • Reaction: Seal the vial and heat to 80°C for 4 hours.

    • QC Check: Monitor by LC-MS.[1] Look for the disappearance of the azetidine mass (M+H = 152.1) and formation of the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

  • Purification: Dry organic layer over MgSO4, filter, and concentrate. Purify via Flash Chromatography (Hexane:EtOAc gradient) to isolate the coupled product.

Protocol B: Microsomal Stability Assay (Metabolic Validation)

Objective: To quantify the stability improvement provided by the 2-fluoro substituent compared to a non-fluorinated analog.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

  • NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Test Compounds: 3-(2-Fluorophenyl)azetidine derivative vs. 3-Phenylazetidine analog (1 µM final conc).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with test compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into cold Acetonitrile (150 µL) containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).
    • Success Metric: A

      
       reduction of >50% compared to the non-fluorinated analog indicates successful metabolic blocking.
      

Visualizing the Optimization Logic

The following diagrams illustrate the strategic placement of this molecule in the drug discovery workflow and the specific chemical coupling pathway.

Figure 1: The "Azetidine Switch" & Fluorine Optimization Cycle

Caption: Logical workflow converting a high-clearance hit into a stable lead using 3-(2-fluorophenyl)azetidine.

AzetidineOptimization Hit Initial Hit (Piperidine Core) High LogD (>3.5) High Clearance Design Design Strategy 1. Ring Contraction (Azetidine) 2. Metabolic Blocking (F) Hit->Design Identify Liability Synthesis Synthesis Protocol A (SnAr) Coupling 3-(2-F-Ph)-Azetidine Design->Synthesis Execute Validation Validation Protocol B (Microsomes) Low LogD (<2.0) Extended Half-life Synthesis->Validation Test Validation->Hit Iterative SAR

Figure 2: Synthetic Pathway (S_NAr Mechanism)

Caption: Nucleophilic aromatic substitution mechanism attaching the azetidine pharmacophore to a heteroaryl core.

SnArMechanism Reagents Reagents: 3-(2-Fluorophenyl)azetidine + 2,4-Dichloropyrimidine Transition Transition State Meisenheimer Complex (Azetidine N attacks C-4) Reagents->Transition DIPEA, 80°C DMF Product Product 4-(3-(2-fluorophenyl)azetidin-1-yl) -2-chloropyrimidine Transition->Product Elimination of Cl-

References

  • Lowe, M. et al. "Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs."[1] Journal of Medicinal Chemistry, 2026.[2] 3[4]

  • Priya, A. et al. "Fluorine in Drug Discovery: Role, Design and Case Studies."[1][5] International Journal of Pharmacy and Pharmaceutical Sciences, 2025.[5] 5

  • Yue, P. et al. "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors."[1] Journal of Medicinal Chemistry, 2020.[6] 7

  • Han, Y. et al. "Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors."[1] Journal of Medicinal Chemistry, 2012.[8] 8

  • PubChem. "3-Phenylazetidine Compound Summary." National Library of Medicine, 2025. 1[4][9][10]

Sources

Application Notes and Protocols for 3-(2-Fluorophenyl)azetidine Derivatives as Potential Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers investigating 3-phenylazetidine derivatives, with a specific focus on structures exemplified by 3-(2-Fluorophenyl)azetidine, as potential inhibitors of monoamine transporters (MATs). Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical regulators of neurotransmission and are prominent targets for the therapeutic intervention of various neuropsychiatric disorders. The azetidine scaffold has emerged as a promising alternative to more traditional tropane-based structures, offering potential advantages in terms of synthetic accessibility and physicochemical properties.[1] This guide details the rationale behind targeting MATs with 3-phenylazetidine derivatives, provides exemplary synthesis schemes, outlines detailed protocols for in vitro characterization, and discusses the principles of their structure-activity relationships (SAR).

Note: While the core principles and protocols described herein are broadly applicable, specific experimental data for 3-(2-Fluorophenyl)azetidine derivatives are not extensively available in the public domain. Therefore, this guide leverages data from closely related 3-aryl-3-substituted azetidine analogs as a scientifically grounded proxy to illustrate the concepts and methodologies.[1]

Introduction: The Rationale for Targeting Monoamine Transporters with Azetidine Scaffolds

Monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—play crucial roles in regulating mood, cognition, and behavior. The synaptic concentrations of these neurotransmitters are tightly controlled by their respective transporters (DAT, SERT, and NET), which mediate their reuptake from the synaptic cleft into the presynaptic neuron.[1] Dysregulation of this reuptake process is implicated in the pathophysiology of numerous disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Consequently, inhibitors of these transporters are a cornerstone of modern pharmacotherapy for these conditions.

Historically, many MAT inhibitors have been based on the tropane scaffold, exemplified by cocaine. While effective, these compounds often possess undesirable psychostimulant properties and abuse liability. The exploration of novel scaffolds is therefore a key objective in medicinal chemistry. The azetidine ring system has garnered significant interest as a bioisosteric replacement for the tropane core.[1] This substitution can lead to a reduction in molecular weight and lipophilicity, potentially improving the pharmacokinetic profile of the resulting compounds.[1] The 3-phenylazetidine core, in particular, allows for the spatial orientation of key pharmacophoric elements in a manner that can mimic the binding of established MAT ligands.[1]

The introduction of a 2-fluorophenyl group at the 3-position of the azetidine ring is a rational design strategy. The fluorine atom can modulate the electronic properties of the phenyl ring and may engage in specific interactions within the transporter binding pocket, potentially influencing both potency and selectivity.

Synthesis of 3-Aryl-3-Substituted Azetidine Derivatives: A General Approach

The synthesis of 3-aryl-3-substituted azetidine derivatives can be achieved through a variety of synthetic routes. A common strategy involves the initial construction of a protected 3-azetidinone, followed by the introduction of the desired aryl group via a Grignard or organolithium addition. Subsequent modification at the 3-position and deprotection yields the final products.

Below is a representative synthetic scheme for a class of 3-aryl-3-arylmethoxyazetidines, which serves as an excellent model for the synthesis of related compounds, including potential routes to 3-(2-Fluorophenyl)azetidine derivatives.[1]

Scheme 1: Synthesis of 3-Aryl-3-arylmethoxyazetidines [1]

Synthesis cluster_0 Step 1: Aryl Addition cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection Ketone N-Boc-3-azetidinone Alcohol 3-Aryl-3-hydroxyazetidine Ketone->Alcohol Aryl-Li or Aryl-MgBr Ether 3-Aryl-3-arylmethoxyazetidine (Protected) Alcohol->Ether NaH, Ar-CH2Br Final_Product 3-Aryl-3-arylmethoxyazetidine Ether->Final_Product TFA or HCl

Caption: General synthetic workflow for 3-aryl-3-substituted azetidines.

Experimental Causality:

  • Protection: The use of a Boc (tert-butyloxycarbonyl) protecting group on the azetidine nitrogen is crucial to prevent side reactions during the nucleophilic addition of the organometallic reagent.

  • Aryl Addition: The addition of a pre-formed aryl lithium or Grignard reagent to the ketone at the 3-position is a key step in introducing the desired aryl moiety.[1] For a 3-(2-Fluorophenyl)azetidine derivative, this would involve the use of 2-fluorophenyllithium or 2-fluorophenylmagnesium bromide. Careful control of temperature is necessary to avoid decomposition of the azetidine ring.[1]

  • O-Alkylation: The subsequent O-alkylation to form an ether linkage is achieved under basic conditions, for example, using sodium hydride to deprotonate the hydroxyl group, followed by the addition of a substituted benzyl bromide. This step allows for the introduction of a second aromatic ring system.

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the desired secondary amine.

In Vitro Characterization: Protocols for Assessing Monoamine Transporter Inhibition

The primary in vitro assays for characterizing novel MAT inhibitors are radioligand binding assays and synaptosomal uptake inhibition assays. These assays provide quantitative measures of a compound's affinity for the transporters and its functional potency in blocking neurotransmitter reuptake.

Radioligand Binding Assays

Radioligand binding assays determine the affinity of a test compound for a specific transporter by measuring its ability to displace a known high-affinity radiolabeled ligand.

Principle: The assay relies on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the equilibrium dissociation constant (Ki) can be calculated.

Protocol: Radioligand Binding Assay for DAT, SERT, and NET

  • Preparation of Membranes:

    • Use cell lines stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) (e.g., HEK293 cells).

    • Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at 4°C, and resuspend the resulting membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • Test compound at various concentrations (typically a serial dilution).

      • Radioligand at a concentration near its Kd (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

      • Membrane preparation.

    • For the determination of non-specific binding, add a high concentration of a known non-radiolabeled inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

    • Total binding is determined in the absence of any competing ligand.

  • Incubation:

    • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Inhibition Assays

Synaptosomal uptake assays measure the functional ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Principle: Synaptosomes are resealed nerve endings that retain functional transporters. The assay measures the accumulation of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) into the synaptosomes. An inhibitor will reduce the rate of this accumulation.

Protocol: Synaptosomal Uptake Inhibition Assay

  • Preparation of Synaptosomes:

    • Dissect brain regions rich in the desired transporter (e.g., striatum for DAT, hippocampus or cortex for SERT and NET) from rodents.

    • Homogenize the tissue in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

    • Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, pre-incubate the synaptosomal preparation with various concentrations of the test compound or vehicle at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Uptake:

    • Add the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) at a concentration near its Km to initiate uptake.

  • Incubation:

    • Incubate at 37°C for a short, defined period (e.g., 5-15 minutes) during which uptake is linear.

  • Termination of Uptake and Harvesting:

    • Terminate the uptake by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer.

    • Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a known potent inhibitor.

  • Detection and Data Analysis:

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

    • Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.

    • Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of 3-(2-Fluorophenyl) azetidine Derivatives purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification binding_assay Radioligand Binding Assays (DAT, SERT, NET) purification->binding_assay uptake_assay Synaptosomal Uptake Assays ([³H]DA, [³H]5-HT, [³H]NE) purification->uptake_assay ic50_calc IC₅₀ / Ki Determination binding_assay->ic50_calc uptake_assay->ic50_calc sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_calc->sar_analysis

Caption: Experimental workflow for the evaluation of novel azetidine derivatives.

Structure-Activity Relationship (SAR) of 3-Arylazetidine Derivatives

The SAR of 3-arylazetidine derivatives provides valuable insights into the structural requirements for potent and selective inhibition of monoamine transporters. Based on published data for related series, several key structural features can be modulated to tune the pharmacological profile.[1]

Table 1: Representative SAR Data for 3-Aryl-3-arylmethoxyazetidines at DAT and SERT [1]

Compound ID3-Aryl Substitution3-Arylmethoxy SubstitutionDAT Ki (nM)SERT Ki (nM)
7c 4-Cl-Ph4-Cl-Ph>10,0001.0
7g 3,4-diCl-PhPh130140
7i 3,4-diCl-Ph3,4-diCl-Ph>10,0001.3

Data adapted from Carroll et al. (2013). Note: This table is illustrative and based on a proxy compound series.

Key SAR Insights:

  • Substitution on the 3-Aryl Ring: Halogen substitution, particularly dichlorination at the 3 and 4 positions, can significantly influence affinity and selectivity. As seen in the table, compounds with a 3,4-dichlorophenyl group can exhibit moderate affinity for both DAT and SERT.[1] For a hypothetical 3-(2-Fluorophenyl)azetidine series, the position and number of fluorine substituents would be expected to have a profound impact on activity.

  • Substitution on the 3-Arylmethoxy Ring: Similar to the 3-aryl ring, substitutions on the arylmethoxy moiety are critical. Dichloro substitution in this position can lead to high SERT affinity and selectivity.[1]

  • Nature of the 3-Substituent: The nature of the substituent at the 3-position (e.g., ether, amine) is a key determinant of the pharmacological profile. Bioisosteric replacement of the ether oxygen with a nitrogen atom, for instance, can shift the selectivity profile.

  • Azetidine Nitrogen Substituent: The substituent on the azetidine nitrogen is also crucial. Small alkyl groups are often well-tolerated, but larger or more polar groups can be used to modulate physicochemical properties and target engagement.

SAR_diagram cluster_mol cluster_labels mol R1_label Azetidine Nitrogen Substituent: Modulates physicochemical properties R2_label 3-Aryl Ring (e.g., 2-Fluorophenyl): Key for affinity and selectivity R3_label Substituent at 3-Position (X): Influences potency and selectivity profile

Caption: Key structural modification points for SAR studies of 3-phenylazetidine derivatives.

Conclusion and Future Directions

The 3-phenylazetidine scaffold represents a promising platform for the discovery of novel monoamine transporter inhibitors. The synthetic accessibility and the potential for fine-tuning the pharmacological profile through systematic structural modifications make this class of compounds highly attractive for drug development. The protocols and principles outlined in this guide provide a solid foundation for researchers entering this field.

Future research should focus on the synthesis and evaluation of a broader range of 3-(2-Fluorophenyl)azetidine derivatives and other halogenated analogs to build a comprehensive SAR. Further characterization, including in vivo studies to assess pharmacokinetic properties and behavioral effects, will be essential to validate the therapeutic potential of these compounds for the treatment of neuropsychiatric disorders.

References

  • Carroll, F. I., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(17), 4945-4948. [Link]

  • Zhen, J., & Reith, M. E. (2016). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 72, 12.11.1-12.11.19. [Link]

  • Kim, D., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(20), 8864-8878. [Link]

  • Gopalan, B., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5853-5857. [Link]

  • Wang, B. J., & Duncton, M. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Fluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(2-Fluorophenyl)azetidine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into a common synthetic route, focusing on the identification of byproducts and practical troubleshooting strategies to ensure high purity and yield.

The synthesis of substituted azetidines is a critical task in drug discovery, as the strained four-membered ring often imparts desirable physicochemical properties to drug candidates.[1] However, this inherent ring strain also presents unique synthetic challenges. This guide will focus on a robust and modular two-step sequence: a Palladium-catalyzed Suzuki-Miyaura cross-coupling followed by N-Boc deprotection.

Overall Synthetic Workflow

The selected synthetic pathway involves the coupling of a commercially available azetidine building block with a boronic acid, followed by the removal of the nitrogen protecting group. This approach offers great flexibility for creating analogues.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: N-Boc Deprotection cluster_2 Optional: Salt Break A N-Boc-3-iodoazetidine C N-Boc-3-(2-fluorophenyl)azetidine A->C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O) B 2-Fluorophenylboronic Acid B->C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O) D 3-(2-Fluorophenyl)azetidine (as TFA salt) C->D Acid (e.g., TFA) Solvent (e.g., DCM) E 3-(2-Fluorophenyl)azetidine (Free Base) D->E Aqueous Base (e.g., NaHCO₃) Extraction

Caption: General two-step synthesis of 3-(2-Fluorophenyl)azetidine.

Part 1: Suzuki-Miyaura Cross-Coupling - FAQs and Troubleshooting

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[2][3] However, success hinges on controlling several critical parameters.

Q1: My reaction yield is low or the reaction has stalled. What are the common causes?

A1: Low conversion is a frequent issue in cross-coupling reactions. The root cause often lies with the catalyst's activity, the reagents' quality, or the reaction conditions.

  • Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not properly degassed. The presence of molecular oxygen can lead to the formation of palladium black and the homocoupling of the boronic acid.[4][5]

    • Expert Insight: Ensure all solvents are thoroughly sparged with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. Perform the reaction under a positive pressure of inert gas.

  • Base and Water Content: The choice and quality of the base are critical. Anhydrous potassium phosphate (K₃PO₄) often requires a small amount of water to be effective, as it facilitates the crucial transmetalation step.[6]

    • Expert Insight: If using anhydrous solvents like dioxane, consider adding 2-5 equivalents of water relative to the limiting reagent. The base should be a fine, free-flowing powder; grinding it can improve reproducibility.[6]

  • Reagent Purity: Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of inactive boroxines.

    • Expert Insight: Use freshly opened boronic acid or verify its purity by NMR before starting the reaction.

Q2: I'm observing a significant amount of a biphenyl byproduct. What is it and how can I prevent it?

A2: This is almost certainly 2,2'-difluorobiphenyl, the product of boronic acid homocoupling. This side reaction is a major pathway for impurity generation.[4]

  • Causality: Homocoupling is primarily caused by two factors: (1) the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), and (2) a slow oxidative addition step. If the oxidative addition of the aryl halide to the Pd(0) center is sluggish, the Pd(0) can instead catalyze the coupling of two boronic acid molecules.[4][5]

G cluster_main Desired Catalytic Cycle cluster_side Homocoupling Side Reaction A Pd(0)Ln B Oxidative Addition A->B Ar-X C Transmetalation B->C Ar'-B(OH)₂ D Reductive Elimination C->D D->A Ar-Ar' E Pd(0)Ln F Oxidation E->F O₂ G Transmetalation (x2) F->G 2 x Ar'-B(OH)₂ H Reductive Elimination G->H H->E Ar'-Ar'

Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.

  • Troubleshooting Protocol:

    • Improve Degassing: Use the "freeze-pump-thaw" method (3 cycles) for the reaction mixture before adding the catalyst for the most rigorous oxygen removal.

    • Select an Appropriate Catalyst: For electron-rich or sterically hindered halides, oxidative addition can be slow. Consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can accelerate this step.[7]

    • Use a Pre-activated Catalyst: Using a Pd(II) precatalyst like Pd(dppf)Cl₂ is common, but ensure your conditions effectively reduce it to the active Pd(0) species in situ.[7]

Common Byproducts in Step 1: Suzuki-Miyaura Coupling
Byproduct/ImpurityStructureCommon Cause(s)Recommended Analytical Method
2,2'-Difluorobiphenyl 2-F-Ph-Ph-2-FHomocoupling of boronic acid due to O₂ presence or slow oxidative addition.GC-MS, LC-MS
Fluorobenzene Ph-FProtodeboronation of the boronic acid (loss of B(OH)₂ group).GC-MS (Headspace)
N-Boc-azetidine N-Boc-AzetidineReduction/decomposition of N-Boc-3-iodoazetidine.LC-MS
Unreacted SMs N/AIncomplete reaction, poor catalyst activity, impure reagents.TLC, LC-MS
Phosphine Oxides e.g., (dppf)P=OOxidation of the phosphine ligand by trace oxygen or water.³¹P NMR, LC-MS
Boric Acid/Borates B(OH)₃Stoichiometric byproduct of the reaction.Removed during aqueous workup.

Part 2: N-Boc Deprotection - FAQs and Troubleshooting

The removal of the tert-butyloxycarbonyl (Boc) group is typically a straightforward acid-mediated process. However, the stability of the strained azetidine ring and potential side reactions with the carbocation intermediate must be considered.[8][9]

Q3: My N-Boc deprotection is incomplete. Should I just extend the reaction time or increase the temperature?

A3: While tempting, simply increasing reaction time or temperature can be detrimental. The tert-butyl cation generated during the reaction is a reactive electrophile. Prolonged exposure can lead to side reactions.

  • Causality: The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and CO₂.[10] Insufficient acid or the presence of other basic functionalities can slow this process.

    • Expert Insight: A standard and highly effective condition is using a 20-50% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0 °C to room temperature.[11] The reaction is typically complete within 1-2 hours.

  • Troubleshooting Protocol:

    • Verify Acid Stoichiometry: Ensure at least 10-20 equivalents of TFA are used. For substrates with multiple basic sites, more may be required.

    • Monitor by TLC/LC-MS: If the reaction is sluggish after 1 hour at room temperature, check for consumption of the starting material. Do not heat the reaction unless you have evidence that degradation is not occurring.

    • Consider Alternative Acids: While TFA is common, 4M HCl in dioxane is another effective reagent.[9]

Q4: After removing the TFA, my product is a non-crystalline oil, and the NMR is complex. What happened?

A4: This often points to the formation of byproducts from the tert-butyl cation or residual TFA complicating the workup and analysis.

  • tert-Butyl Cation Scavenging: The highly reactive tert-butyl cation can re-alkylate the desired amine product, the solvent, or even the aromatic ring (though less likely on an electron-deficient ring).

    • Expert Insight: Including a cation scavenger like triisopropylsilane (TIS) or anisole (1-5% v/v) in the reaction mixture can effectively trap the tert-butyl cation and prevent side reactions.

  • Workup Procedure: The initial product is the TFA salt. Simply removing the solvent will yield this salt, which can be hygroscopic or an oil. To obtain the free base, a basic workup is required.

    • Troubleshooting Protocol:

      • After reaction completion, carefully concentrate the mixture in vacuo.

      • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

      • Wash cautiously with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the aqueous layer is basic (pH > 8).

      • Wash with brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate to yield the free base.

Protocol: Synthesis and Purification of 3-(2-Fluorophenyl)azetidine

Step 1: N-Boc-3-(2-fluorophenyl)azetidine (Suzuki Coupling)

  • To a reaction vessel, add N-Boc-3-iodoazetidine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and finely ground potassium phosphate (K₃PO₄, 3.0 eq).

  • Seal the vessel and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume).

  • Sparge the resulting suspension with argon for 15 minutes.

  • Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by LC-MS or TLC until the starting iodide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the pure protected product.

Step 2: 3-(2-Fluorophenyl)azetidine (N-Boc Deprotection)

  • Dissolve N-Boc-3-(2-fluorophenyl)azetidine (1.0 eq) in dichloromethane (DCM, approx. 0.1-0.2 M solution) in a flask and cool to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Once complete, remove all volatiles under reduced pressure.

  • Co-evaporate with DCM (2x) to ensure complete removal of excess TFA. The resulting residue is the TFA salt of the product.

  • For the free base, perform the basic workup described in A4 .

References

  • Capolicchio, S., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common N-Boc-3-Iodoazetidine Platform. Available at: [Link]

  • Kollár, L., & Bakos, J. (2002). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate. Available at: [Link]

  • Ombito, J. O., et al. (2021). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2021(1), 202112430. Available at: [Link]

  • Valdés-García, G., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(42), 26231-26235. Available at: [Link]

  • Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Society Reviews, 49(8), 2499-2515. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Available at: [Link]

  • Fantoni, T., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Burmistrov, V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(14), 3065-3076. Available at: [Link]

  • Chemistry Stack Exchange. (2014). What are the byproducts in a Suzuki reaction?. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]

  • Reddit. (2018). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156-1184. Available at: [Link]

  • Peretto, I., et al. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Synthetic Communications, 35(12), 1689-1694. Available at: [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. Angewandte Chemie International Edition, 46(19), 3725-3728. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. Available at: [Link]

  • Reddit. (2021). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available at: [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Hayes, J. F., et al. (2002). Multicomponent reactions involving 2-methyleneaziridines: rapid synthesis of 1,3-disubstituted propanones. The Journal of Organic Chemistry, 67(3), 935-942. Available at: [Link]

  • Caturano, M., et al. (2020). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Molecules, 25(17), 3843. Available at: [Link]

  • Mphahamele, M. J., & Maluleka, M. M. (2013). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 54(38), 5225-5228. Available at: [Link]

  • Murai, K., et al. (2016). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 4, 35. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • Chemistry LibreTexts. (2021). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

Sources

Optimizing reaction conditions for the synthesis of 3-(2-Fluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(2-Fluorophenyl)azetidine. This document is designed for researchers, medicinal chemists, and process development professionals. The azetidine ring is a highly sought-after structural motif in modern drug discovery, valued for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[1][2] However, the inherent ring strain of this four-membered heterocycle presents unique synthetic challenges.[1][3]

This guide provides a plausible, literature-derived synthetic pathway and addresses common experimental issues through a detailed troubleshooting section and frequently asked questions. Our goal is to equip you with the foundational knowledge and practical insights needed to optimize your reaction conditions and achieve a successful synthesis.

Proposed Synthetic Pathway

A common and effective strategy for constructing 3-substituted azetidines involves the intramolecular cyclization of a suitably protected 1,3-amino alcohol. The following two-step sequence is a robust starting point for accessing the target compound.

Step 1: Synthesis of the Precursor The synthesis begins with the reductive amination of 1-(2-fluorophenyl)-3-hydroxypropan-1-one with a protected ammonia equivalent (e.g., benzylamine, which can be deprotected later), followed by reduction of the ketone to yield the key amino alcohol precursor, 1-amino-3-(2-fluorophenyl)propan-3-ol. Subsequent N-protection (e.g., with a Boc group) is critical for the success of the cyclization step.

Step 2: Intramolecular Cyclization The core azetidine ring is formed via an intramolecular nucleophilic substitution. This typically involves activating the terminal hydroxyl group to create a good leaving group, followed by a base-mediated ring closure. The Mitsunobu reaction is a particularly effective method for this transformation under mild conditions.[4][5]

Workflow Diagram: Proposed Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Azetidine Ring Formation A 1-(2-Fluorophenyl)-3-hydroxypropan-1-one B Reductive Amination & N-Protection (e.g., Boc) A->B C N-Boc-3-amino-1-(2-fluorophenyl)propan-1-ol (Key Precursor) B->C D Intramolecular Cyclization (e.g., Mitsunobu Reaction) C->D Proceed to Cyclization E N-Boc-3-(2-Fluorophenyl)azetidine D->E F Deprotection (Acidic Conditions) E->F G 3-(2-Fluorophenyl)azetidine (Final Product) F->G G A 1. Dissolve Precursor (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF under N₂. B 2. Cool solution to 0 °C in an ice bath. A->B C 3. Add DIAD (1.5 eq) dropwise over 20-30 min. Maintain temp < 5 °C. B->C D 4. Allow to warm to RT and stir for 6-18 h. Monitor by TLC. C->D E 5. Quench & Workup: Concentrate, dilute with EtOAc, wash with water and brine. D->E F 6. Purify by column chromatography (Silica gel, Hexanes/EtOAc gradient). E->F

Sources

Troubleshooting guide for the ring-opening of the azetidine in 3-(2-Fluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and medicinal chemists working with 3-(2-Fluorophenyl)azetidine (CAS: 552836-43-0 / HCl salt: 1375231-95-0). It addresses the specific challenges of nucleophilic ring-opening transformations, a critical pathway for synthesizing


-functionalized amines (e.g., 3-aryl-3-functionalized propylamines).

Status: Active Technician: Senior Application Scientist Topic: Troubleshooting Nucleophilic Ring-Opening Protocols

Executive Summary & Mechanistic Insight[1]

The ring-opening of 3-arylazetidines is thermodynamically driven by the release of ring strain (~25 kcal/mol), yet kinetically inhibited by the orbital alignment required for cleavage. Unlike aziridines, azetidines are thermally stable and require activation (protonation, quaternization, or Lewis acid coordination) to trigger nucleophilic attack.

For 3-(2-Fluorophenyl)azetidine , the 2-fluoro substituent introduces unique electronic factors:

  • Inductive Deactivation: The fluorine atom (

    
     effect) decreases the electron density of the aromatic ring, which inductively reduces the basicity of the azetidine nitrogen compared to a standard phenyl analog. Stronger activation conditions may be required.
    
  • Conformational Bias: The ortho-fluoro group may induce a specific puckering conformation of the azetidine ring due to dipole repulsion, subtly affecting the trajectory for nucleophilic attack (

    
    ).
    
Core Reaction Pathway

The reaction typically proceeds via an


 mechanism at the less hindered 

-carbon (C2 or C4).

AzetidineMechanism cluster_0 Critical Control Point Start 3-(2-F-Ph)-Azetidine Activation Activation (H+, LA, or R-X) Start->Activation Reagent Addition ActivatedSpecies Activated Species (Ammonium/Azetidinium) Activation->ActivatedSpecies Coordination TS Transition State (SN2 Attack at C2/C4) ActivatedSpecies->TS + Nucleophile (Nu-) Product Linear Gamma-Funct. Amine TS->Product Ring Strain Release

Figure 1: Mechanistic pathway for the controlled ring-opening of 3-arylazetidines. The activation step is the rate-determining control point.

Diagnostic Troubleshooting Guide

Use this section to diagnose specific failure modes in your reaction.

Issue A: Starting Material is Recovered (No Reaction)

Symptom: LCMS shows only the mass of the starting azetidine (or its salt). Root Cause: Insufficient activation of the nitrogen lone pair. The nucleophile cannot overcome the kinetic barrier of the neutral ring.

  • Corrective Action 1 (Acid Catalysis): If using a weak nucleophile (e.g., alcohols, water), ensure the pH is sufficiently low. The reaction often requires stoichiometric strong acid (TFA, HCl) or super-stoichiometric Lewis Acid (

    
    , 
    
    
    
    ).
  • Corrective Action 2 (Quaternization): Convert the azetidine to a permanent azetidinium salt using MeI or Benzyl Bromide before adding the nucleophile. Azetidinium ions are significantly more electrophilic than protonated azetidines.

  • Protocol Tip: For 3-(2-fluorophenyl)azetidine, the N-basicity is lower. If using Lewis Acids, switch to a "harder" acid like

    
     or increase temperature to 60-80°C.
    
Issue B: Polymerization / Tarry Residue

Symptom: LCMS shows a "picket fence" of masses (+133 units repeating) or broad baseline noise. Root Cause: The opened product (a primary or secondary amine) is acting as a nucleophile and attacking another molecule of activated azetidine. This "oligomerization" is common when the nucleophile is weaker than the product amine.

  • Corrective Action 1 (Concentration): Dilute the reaction. Polymerization is bimolecular (second-order with respect to substrate), while reaction with solvent/reagent is pseudo-first-order. Run at 0.05 M or lower.[1]

  • Corrective Action 2 (Nucleophile Excess): Use a large excess (5–10 equiv) of the desired nucleophile to statistically outcompete the product amine.

  • Corrective Action 3 (Protection): If possible, use an

    
    -acyl azetidine (e.g., N-Boc, N-Cbz). While 
    
    
    
    -acyl azetidines are less reactive towards opening, they prevent the product from acting as a nucleophile. Note: Opening N-acyl azetidines requires much harsher conditions (e.g., NaI/TMSCl).
Issue C: Regioselectivity Issues (Mixture of Isomers)

Symptom: Two peaks with the same mass in LCMS. Analysis: For 3-substituted azetidines, C2 and C4 are equivalent unless the nitrogen is chiral (quaternary with different groups) or there is a chiral catalyst.

  • Clarification: If you observe isomers, check if your nucleophile is attacking the aromatic ring (unlikely with 2-F deactivation) or if you have generated an aziridine intermediate via rearrangement (rare but possible under thermodynamic control).

  • Verification: 3-(2-Fluorophenyl)azetidine is symmetric at the C2/C4 positions. Nucleophilic attack at either carbon yields the same enantiomeric pair (if racemic starting material).

Optimized Experimental Protocols

These protocols are designed to minimize side reactions for the 2-fluorophenyl analog.

Protocol 1: Acid-Mediated Ring Opening (Halide Nucleophiles)

Target: Synthesis of


-haloamines.
  • Dissolution: Dissolve 3-(2-fluorophenyl)azetidine (1.0 equiv) in dry Dichloromethane (DCM) [0.1 M].

  • Activation: Cool to 0°C. Add

    
     (4.0 M in dioxane, 2.0 equiv)  dropwise.
    
    • Why? The HCl protonates the nitrogen and provides the chloride nucleophile.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Checkpoint: Monitor by LCMS. The peak should shift from [M+H]+ ~152 to [M+H]+ ~188 (for Cl addition).

  • Workup: Evaporate volatiles under reduced pressure. Do not perform an aqueous basic workup if the free amine can cyclize back to the azetidine (a common equilibrium). Isolate as the HCl salt.

Protocol 2: Lewis-Acid Catalyzed Opening with Arenes (Friedel-Crafts type)

Target: Synthesis of


-diarylpropylamines.
  • Reagents: Mix azetidine (1.0 equiv) and the electron-rich arene (3.0 equiv) in 1,2-dichloroethane (DCE).

  • Catalyst: Add

    
     (1.2 equiv)  or 
    
    
    
    (triflic acid, 1.5 equiv)
    at 0°C.
  • Conditions: Heat to 60°C for 6 hours.

    • Note: The 2-fluorophenyl group deactivates the azetidine slightly, so heat is often necessary compared to simple phenyl-azetidines.

  • Quench: Pour into ice-cold

    
     solution. Extract with DCM.
    
Protocol 3: Nucleophilic Opening with Azide ( )

Target: Synthesis of diamines.

  • Preparation: Dissolve azetidine in Acetonitrile/Water (9:1).

  • Additives: Add

    
     (3.0 equiv)  and 
    
    
    
    (0.5 equiv)
    or
    
    
    (1.5 equiv)
    .
    • Mechanism:[2][3][4] Cerium acts as a mild Lewis acid to activate the ring without polymerizing the amine.

  • Conditions: Reflux (80°C) for 12 hours.

  • Safety: Ensure proper ventilation for hydrazoic acid (

    
    ) generation.
    

Comparative Data: Activation Methods

The following table summarizes the efficiency of different activation methods for 3-arylazetidines based on literature precedence.

Activation MethodReagent SystemRelative RateRisk of PolymerizationRecommended For
Protonation HCl / HBr / TFAMediumLow (if pH < 1)Halogenation, Hydrolysis
Quaternization MeI / BnBrFastHighSynthesis of tertiary amines
Acylation Boc2O / Cbz-ClVery SlowVery LowStable intermediates (requires strong nucleophiles to open)
Lewis Acid

FastMediumC-C bond formation (Friedel-Crafts)

Decision Tree for Troubleshooting

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Start: Reaction Failed or Low Yield CheckLCMS Check LCMS/NMR Start->CheckLCMS Result1 Starting Material Only CheckLCMS->Result1 Result2 Complex Mixture / Oligomers CheckLCMS->Result2 Result3 Clean Product but Wrong Mass CheckLCMS->Result3 Solution1 Increase Activation Energy: 1. Switch to Azetidinium (MeI) 2. Use Stronger Lewis Acid (Sc(OTf)3) 3. Increase Temp (+20°C) Result1->Solution1 Solution2 Suppress Side Reactions: 1. Dilute Reaction (<0.05M) 2. Protect Nitrogen (Boc/Cbz) 3. Increase Nucleophile Equiv. Result2->Solution2 Solution3 Check for Hydrolysis: Is solvent wet? (Ring opened by H2O) Check for Rearrangement. Result3->Solution3

Figure 2: Troubleshooting logic flow for azetidine ring-opening experiments.

References

  • Couty, F., et al. (2006).[5] "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity." European Journal of Organic Chemistry.[5] Link

    • Key Insight: Establishes that nucleophilic attack on 3-substituted azetidiniums typically occurs
  • Ghorai, M. K., et al. (2011). "Lewis Acid Mediated S_N2 Type Ring Opening of N-Activated Azetidines with Arene Nucleophiles." The Journal of Organic Chemistry. Link

    • Key Insight: Details the Friedel-Crafts type opening using Lewis Acids, relevant for the 2-fluorophenyl analog.
  • Vargas-Sanchez, M., et al. (2005). "Ring opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines." Organic Letters. Link

    • Key Insight: Provides general protocols for azetidinium salt ring opening.
  • PubChem. (n.d.).[1][6] "3-(2-Fluorophenyl)azetidine Compound Summary." National Center for Biotechnology Information. Link

    • Key Insight: Physical properties and structural data for the specific molecule.[5][6][7][8]

  • Mughal, H., & Szostak, M. (2021).[2] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry. Link

    • Key Insight: Comprehensive review on strain-release chemistry and stability of azetidines.

Sources

Technical Support Center: Preventing Dimer Formation in 3-Aryl-Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Subject: Troubleshooting Dimerization & Oligomerization Pathways

Introduction

The synthesis of 3-aryl-azetidines presents a unique kinetic paradox. You are forcing a strained 4-membered ring to close (requiring high energy) or coupling a bulky aryl group to a strained cycle (requiring precise catalytic control). "Dimerization" in this context usually refers to two distinct failure modes:

  • Linear Dimerization: During ring closure, the amine nucleophile attacks a second precursor molecule intermolecularly rather than closing the ring intramolecularly.

  • Homocoupling (Catalytic Dimerization): During cross-coupling (e.g., Ni/Photoredox), the aryl halide dimerizes (Ar-Ar) or the azetidine radical recombines (Az-Az) instead of forming the C(sp³)-C(sp²) bond.

This guide addresses both scenarios with mechanistic rigor.

Module 1: Ring Closure (Cyclization) Strategies

Context: Synthesizing the azetidine ring from acyclic precursors (e.g.,


-haloamines, epoxy amines).[1]
Q1: I am synthesizing 3-aryl-azetidine via intramolecular displacement of a leaving group. NMR shows linear dimers and oligomers, not the ring. Why?

Diagnosis: This is a failure of Baldwin’s Rules vs. Concentration Kinetics . While 4-exo-tet cyclizations are favored under Baldwin’s rules, the ring strain (


26 kcal/mol) creates a high activation energy barrier. If the local concentration of your precursor is too high, the intermolecular 

reaction (dimerization) becomes kinetically favored over the intramolecular ring closure.

The Fix: The "Pseudo-Infinite" Dilution Protocol You must shift the reaction order. Intramolecular cyclization is first-order (rate


 [substrate]), while dimerization is second-order (rate 

[substrate]

). Lowering concentration exponentially penalizes dimerization.

Protocol: High-Dilution Cyclization

  • Solvent Volume: Aim for a final concentration of < 0.05 M (ideally 0.01 M).

  • Addition Rate: Do not dump the substrate into the base. Use a syringe pump to add the substrate solution slowly (over 4–8 hours) into a refluxing solution of the base.

  • Temperature: High temperature favors the higher energy pathway (ring closure) over the lower energy pathway (intermolecular aggregation). Maintain vigorous reflux.

Data Comparison: Concentration vs. Yield

ConcentrationReaction TimeDimer/Oligomer %Azetidine Yield %
0.5 M (Batch)2 h> 60%< 30%
0.1 M (Batch)4 h35%55%
0.01 M (Slow Add) 8 h < 5% > 85%
Visualizing the Kinetic Competition

CyclizationKinetics Precursor Acyclic Precursor (Gamma-Haloamine) TS_Intra TS: 4-exo-tet (High Energy Barrier) Precursor->TS_Intra High Dilution High Temp TS_Inter TS: Intermolecular (Low Energy Barrier) Precursor->TS_Inter High Conc. Fast Addition Azetidine 3-Aryl-Azetidine (Product) TS_Intra->Azetidine Dimer Linear Dimer/Polymer (Side Product) TS_Inter->Dimer

Caption: Kinetic competition between unimolecular ring closure (green path) and bimolecular dimerization (red path). Dilution suppresses the red path.

Module 2: Cross-Coupling (Ni/Photoredox) Strategies

Context: Functionalizing a pre-formed azetidine ring (e.g., 3-iodoazetidine) with an aryl group.

Q2: During Ni/Photoredox coupling of 3-iodoazetidine and Ar-Br, I see significant Aryl-Aryl homocoupling dimers. How do I stop this?

Diagnosis: This indicates a Radical Flux Imbalance . In dual catalysis, the Nickel cycle requires the simultaneous arrival of the oxidative addition complex (Ar-Ni(II)-Br) and the alkyl radical (from the azetidine).

  • If the azetidine radical generation is too slow

    
     Ar-Ni(II)-Br accumulates and disproportionates or undergoes reductive elimination to form Ar-Ar (homocoupling).
    
  • If the azetidine radical generation is too fast

    
     Azetidine radicals recombine (Az-Az dimer).
    

The Fix: Synchronized Radical Generation You must match the rate of radical generation to the turnover frequency of the Nickel catalyst.

Troubleshooting Checklist:

  • Light Intensity: If Ar-Ar dimer is high, your radical generation is likely too slow. Increase light intensity or switch to a more reducing photocatalyst (e.g., Ir(ppy)

    
     vs. Ir(dFCF
    
    
    
    ppy)
    
    
    (dtbbpy)).
  • Halide Identity: 3-Iodoazetidines generate radicals faster than 3-bromoazetidines. Ensure you are using the Iodo precursor for the alkyl fragment and the Bromo precursor for the aryl fragment to favor cross-selectivity.

  • Ligand Tuning: Use ligands that stabilize the Ni(II) aryl species, preventing premature homocoupling. dtbbpy is standard, but sterically demanding ligands like bi-oxazolines can suppress homocoupling.

Q3: What specific protocol minimizes dimerization in this cross-coupling?

Protocol: Optimized Hiyama-Type Coupling (Leonori Method) This method uses organosilanes to avoid harsh bases that might degrade the azetidine, but the principles of radical management apply to standard cross-electrophile coupling.

  • Catalyst Loading: 2 mol% [Ir], 5 mol% NiCl

    
    ·glyme, 5 mol% dtbbpy.
    
  • Stoichiometry: Use a slight excess of the Azetidine precursor (1.5 equiv) relative to the Aryl halide. This ensures that as soon as the Aryl-Ni species forms, there is an abundance of alkyl radicals to trap it, preventing Ar-Ar dimerization.

  • Solvent: DMA or DMF (high polarity stabilizes the polar transition states).

Visualizing the Catalytic "Leak"

NiCycle Ni0 Ni(0) Active Catalyst Ni2_Ar Ar-Ni(II)-X (Oxidative Addition) Ni0->Ni2_Ar + Ar-X Ni3 Ar-Ni(III)-Az (Radical Capture) Ni2_Ar->Ni3 + Azetidine Radical ArAr Ar-Ar Dimer (Homocoupling) Ni2_Ar->ArAr Slow Radical Gen. (Disproportionation) Ni3->Ni0 Reductive Elimination (Product Release) Product 3-Aryl-Azetidine Ni3->Product AzAz Az-Az Dimer (Radical Recomb.) ArX Ar-X AzRad Azetidine Radical AzRad->AzAz Fast Radical Gen. (No Ni Capture)

Caption: The Ni catalytic cycle. Red dashed lines represent "leakage" pathways leading to dimers. Balancing the 'Azetidine Radical' input is critical.

Module 3: Stability & Storage (Post-Synthesis)
Q4: My pure product degrades into a solid gum upon storage. Is it dimerizing?

Diagnosis: Yes, likely Ring-Opening Polymerization (ROP) . The free base of 3-aryl-azetidine is highly strained. If stored as a free base, the nitrogen of one molecule can nucleophilically attack the C2/C4 position of another, opening the ring and starting a chain reaction.

The Fix: Salt Formation Never store 3-aryl-azetidines as free oils for extended periods.

  • Immediate Acidification: Upon purification, immediately treat the ethereal solution of the azetidine with HCl (in dioxane/ether) or Oxalic acid .

  • Crystallization: The hydrochloride or oxalate salts are crystalline solids where the nitrogen lone pair is protonated and unavailable to initiate dimerization.

  • Storage: Store salts at -20°C.

References
  • Mechanisms of Azetidine Formation & Baldwin's Rules

    • Title: "Regioselective Synthesis of 3-Substituted Azetidines"
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Ni/Photoredox Cross-Coupling Optimization

    • Title: "Practical Ni/Photoredox-Catalyzed C(sp3)–C(sp2)
    • Source:Journal of the American Chemical Society[2]

    • URL:[Link]

  • Strain-Release Synthesis (Alternative Route)

    • Title: "Strain-Release Amination of Aza-Bicyclo[1.1.0]butanes" (Aggarwal Group)[3]

    • Source:N
    • URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-(2-Fluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 3-(2-Fluorophenyl)azetidine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from bench-scale to pilot plant or manufacturing scale. We will address common challenges through detailed FAQs and troubleshooting guides, grounded in established chemical principles and process experience.

Introduction

3-(2-Fluorophenyl)azetidine is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and physicochemical properties imparted by the strained four-membered azetidine ring.[1] However, the very feature that makes it attractive—its ring strain of approximately 25.4 kcal/mol—also presents significant challenges for a safe, efficient, and scalable synthesis.[1] This guide focuses on providing practical, field-proven insights to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for 3-(2-Fluorophenyl)azetidine when considering scale-up?

A1: While numerous methods exist for synthesizing 3-substituted azetidines, two primary strategies are generally considered for scale-up due to their convergence and use of more manageable starting materials:

  • Route A: Nucleophilic Addition to N-Boc-3-azetidinone. This involves the addition of a 2-fluorophenyl organometallic reagent (e.g., Grignard or organolithium) to commercially available N-Boc-3-azetidinone, followed by deoxygenation of the resultant tertiary alcohol. This route is direct but requires careful control of highly reactive organometallics.

  • Route B: Cross-Coupling with a 3-Substituted Azetidine Core. This strategy involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, between an N-protected 3-halo or 3-triflyloxyazetidine and 2-fluorophenylboronic acid.[2] This route often offers better functional group tolerance and milder conditions but adds steps for preparing the functionalized azetidine precursor.

The choice between these routes depends on factors like cost of goods, equipment availability (especially for cryogenic reactions), and the impurity profile of the starting materials.

Q2: How critical is the choice of the nitrogen protecting group for a successful scale-up campaign?

A2: The choice of the nitrogen protecting group is paramount. It dictates the stability of the azetidine ring during synthesis and the conditions required for its ultimate removal. The ideal protecting group for scale-up should be:

  • Robust: Stable to the reaction conditions of the C-C bond formation and subsequent steps.

  • Easily Cleaved: Removable under conditions that do not induce ring-opening or other side reactions.

  • Crystalline: The protected intermediate should ideally be a crystalline solid to facilitate purification by recrystallization, avoiding large-scale chromatography.

Protecting GroupStability / CompatibilityCleavage Conditions (Scale-Up Considerations)
Boc (tert-Butoxycarbonyl)Good stability; compatible with many cross-coupling and organometallic reactions.Acidic cleavage (e.g., HCl, TFA). Requires careful control of temperature and acid stoichiometry to prevent ring-opening.[3]
Cbz (Carboxybenzyl)Stable to acidic conditions.Hydrogenolysis (H₂, Pd/C). Requires specialized high-pressure hydrogenation equipment. Potential for catalyst poisoning.
Ts (Tosyl)Very robust, but can be too stable.Harsh reductive cleavage (e.g., Na/NH₃) or strong acid, which are often not feasible or safe at scale.
Botc (tert-Butoxythiocarbonyl)Similar stability to Boc but demonstrates greater acid lability for easier removal under milder conditions.[3]Mild acidic cleavage, offering a potential advantage over Boc by minimizing risk of ring-opening.[3]

For most applications, the Boc group offers the best balance of stability, ease of removal, and cost.

Q3: What are the primary safety concerns when handling strained azetidine intermediates at scale?

A3: The primary concern is the potential for uncontrolled ring-opening. The inherent strain energy can be released exothermically if the ring is compromised.[1] Key safety considerations include:

  • Avoiding Strong Lewis Acids: Strong Lewis acids can coordinate to the nitrogen atom, weakening the C-N bonds and promoting cleavage.

  • Thermal Stability: The thermal stability of all intermediates, especially the final product and its salts, must be determined by Differential Scanning Calorimetry (DSC) before large-scale drying or distillation.

  • Controlled Deprotection: The N-Boc deprotection step is often exothermic. The addition of acid must be carefully controlled with adequate cooling to manage the heat output.

Troubleshooting Guide

Problem 1: Low yield or reaction stalling during the Grignard addition to N-Boc-3-azetidinone.

Causality: This issue often stems from the quality of the Grignard reagent, the presence of water, or competing side reactions like enolization of the ketone. On a large scale, Wurtz coupling can also reduce the effective concentration of the Grignard reagent.[4]

Solutions:

  • Verify Grignard Reagent Titer: Always titrate the Grignard reagent before use to ensure accurate stoichiometry. Do not rely on the supplier's label.

  • Strict Anhydrous Conditions: Ensure all glassware, solvents, and the starting ketone are rigorously dried. Water will quench the highly reactive Grignard reagent.

  • Inverse Addition: At scale, consider an inverse addition protocol where the Grignard solution is added to the ketone solution. This maintains a low concentration of the Grignard reagent, which can suppress some side reactions.

  • Use of Additives: The addition of Lewis acids like CeCl₃ can sometimes improve yields by increasing the electrophilicity of the carbonyl group, but this must be carefully evaluated to avoid ring degradation.

Problem 2: Significant formation of ring-opened byproducts during work-up or purification.

Causality: The azetidine ring is susceptible to nucleophilic attack and cleavage, particularly under acidic conditions which may be present during aqueous work-up or silica gel chromatography.[5] The protonated azetidine nitrogen makes the ring carbons more electrophilic.

Solutions:

  • Buffered Work-up: Use a buffered aqueous solution (e.g., saturated sodium bicarbonate or a phosphate buffer at pH 7-8) for the reaction quench and subsequent extractions. Avoid strong acids.

  • Minimize Contact with Silica Gel: Avoid silica gel chromatography if possible. If it is necessary, neutralize the silica gel by pre-treating a slurry with a non-polar solvent containing ~1% triethylamine, then removing the solvent before packing the column.

  • Isolate as a Crystalline Solid: Develop a crystallization procedure for the intermediate or final product. This is the most effective and scalable method for removing impurities without risking degradation on a stationary phase.

Workflow: Troubleshooting Low Yield in Suzuki Coupling

G start Low Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality - Boronic Acid Purity (Anhydride?) - Base Anhydrous? - Catalyst Active? start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Insufficient Degassing (Oxygen Present?) - Incorrect Temperature? - Inefficient Mixing? check_reagents->check_conditions Reagents OK solution_reagents Solution: - Use fresh, high-purity boronic acid. - Dry base (e.g., K2CO3, K3PO4) thoroughly. - Use fresh catalyst or pre-activate. check_reagents->solution_reagents Issue Found check_side_reactions 3. Analyze for Side Reactions - Protodeborylation? - Homocoupling of Boronic Acid? check_conditions->check_side_reactions Conditions OK solution_conditions Solution: - Improve sparging (N2/Ar) before adding catalyst. - Profile temperature; ensure uniform heating. - Use appropriate impeller for solid-liquid slurry. check_conditions->solution_conditions Issue Found solution_side_reactions Solution: - Ensure rigorous anhydrous conditions. - Use a weaker base or different solvent system. - Adjust stoichiometry. check_side_reactions->solution_side_reactions Issue Found

Caption: Decision tree for troubleshooting Suzuki coupling reactions at scale.

Problem 3: The final N-Boc deprotection with HCl results in a dark, impure oil instead of a clean salt.

Causality: Using concentrated acids or allowing the reaction temperature to rise can cause degradation and ring-opening side reactions. The resulting impurities can inhibit crystallization of the desired hydrochloride salt.

Solutions:

  • Control Stoichiometry and Temperature: Use a solution of HCl in a suitable solvent (e.g., isopropanol, dioxane, or diethyl ether) and add it slowly to the substrate solution at 0-5 °C. Use only a slight excess of HCl (e.g., 1.1-1.2 equivalents).

  • Solvent Choice: The choice of solvent is critical for ensuring the hydrochloride salt precipitates cleanly. Isopropanol (IPA) or methyl tert-butyl ether (MTBE) are excellent choices for this step.

  • Antisolvent Addition: If the salt is soluble in the reaction solvent, crystallization can often be induced by the slow addition of a non-polar antisolvent (e.g., heptane or MTBE) after the reaction is complete.

Experimental Protocol: Large-Scale N-Boc Deprotection and Isolation

This protocol describes a robust method for the deprotection of N-Boc-3-(2-fluorophenyl)azetidine and isolation of the hydrochloride salt, optimized for kilogram scale.

Objective: To produce 3-(2-Fluorophenyl)azetidine HCl with high purity (>99%) via a scalable and safe procedure.

Materials:

  • N-Boc-3-(2-fluorophenyl)azetidine (1.0 kg, 3.77 mol)

  • Isopropanol (IPA), anhydrous (10 L)

  • 4M HCl in Isopropanol (1.0 L, 4.0 mol, 1.06 eq)

  • Methyl tert-butyl ether (MTBE), anhydrous (10 L)

Procedure:

  • Vessel Preparation: Ensure a 50 L glass-lined reactor is clean, dry, and purged with nitrogen.

  • Dissolution: Charge the N-Boc-3-(2-fluorophenyl)azetidine (1.0 kg) to the reactor, followed by anhydrous isopropanol (8 L). Stir at 20-25 °C until all solids are dissolved.

  • Cooling: Cool the solution to 0-5 °C using a chiller.

  • Acid Addition: Slowly add the 4M HCl in Isopropanol solution (1.0 L) via a dosing pump over at least 60 minutes, ensuring the internal temperature does not exceed 10 °C. Gas evolution (isobutylene) will be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction for completion by HPLC or TLC (disappearance of the starting material).

  • Crystallization: Once the reaction is complete, slowly add MTBE (10 L) as an antisolvent over 60-90 minutes, maintaining the temperature at 0-5 °C. A white precipitate of the hydrochloride salt will form.

  • Slurry Maturation: Stir the resulting slurry at 0-5 °C for an additional 2 hours to maximize crystal growth.

  • Isolation: Filter the solid product using a nitrogen-pressurized filter funnel (Nutsche filter). Wash the filter cake with cold (0-5 °C) MTBE (2 x 2 L).

  • Drying: Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

  • Packaging: Package the final 3-(2-Fluorophenyl)azetidine HCl (expected yield: ~700-750 g, 92-98%) under a nitrogen atmosphere.

Process Flow: N-Boc Deprotection and Isolation

G A 1. Dissolve N-Boc Azetidine in Isopropanol B 2. Cool to 0-5 °C A->B C 3. Add HCl/IPA Solution (T < 10 °C) B->C D 4. Reaction & Monitoring (2-3h at 0-5 °C) C->D E 5. Add MTBE Antisolvent D->E F 6. Isolate by Filtration E->F G 7. Vacuum Dry at 40 °C F->G H Final Product: 3-(2-Fluorophenyl)azetidine HCl G->H

Caption: Step-by-step workflow for the scalable deprotection protocol.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.[Link]

  • Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. ResearchGate.[Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.[Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Institutes of Health.[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.[Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.[Link]

  • Azetidine synthesis. Organic Chemistry Portal.[Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.[Link]

  • Azetidine and cyclopropylamine in the “1,2,4-triazine” methodology for the synthesis of α-functionalized 2,2′-bipyridines. ResearchGate.[Link]

  • A General synthetic route for accessing azetidines via intermolecular... ResearchGate.[Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a... University of Bari Aldo Moro.[Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications.[Link]

  • The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. ResearchGate.[Link]

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Validation & Comparative

The Strategic Introduction of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Fluorinated vs. Non-Fluorinated 3-Phenylazetidines

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of fluorinated versus non-fluorinated 3-phenylazetidines. We will explore how the strategic incorporation of fluorine modulates the physicochemical properties, conformational preferences, and ultimately, the biological activity of this privileged scaffold in drug discovery. This analysis is supported by experimental data and detailed methodologies to provide actionable insights for medicinal chemists.

The Azetidine Scaffold: A Rising Star in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have gained significant traction in drug discovery.[1] Their inherent ring strain and three-dimensional character offer a unique combination of properties that are highly desirable in modern medicinal chemistry.[2] The 3-phenylazetidine motif, in particular, serves as a versatile template for accessing a range of biological targets, from neurotransmitter transporters to enzymes.[3][4] The compact and rigid nature of the azetidine ring allows for precise vectoring of substituents into protein binding pockets, making it an attractive scaffold for SAR exploration.[5]

The Impact of Fluorination: More Than Just a Hydrogen Mimic

The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles.[2] While often considered a bioisostere of hydrogen, fluorine's unique electronic properties impart profound changes to a molecule's pKa, metabolic stability, and conformation.[6][7] This section will dissect the causal relationships between fluorination and the key physicochemical parameters of 3-phenylazetidines.

Modulation of Basicity (pKa)

The basicity of the azetidine nitrogen is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties, influencing its solubility, cell permeability, and interaction with biological targets. The introduction of fluorine, a highly electronegative atom, can significantly lower the pKa of nearby amines through a strong inductive effect.[7][8]

Table 1: Predicted pKa Values of 3-Phenylazetidine and its Fluorinated Analogues

CompoundStructurePredicted pKaRationale
13-Phenylazetidine~9.5Parent compound
23-Fluoro-3-phenylazetidine~8.0Fluorine at the 3-position significantly withdraws electron density from the nitrogen.
33-(4-Fluorophenyl)azetidine~9.3Fluorine on the phenyl ring has a less pronounced effect on the distal azetidine nitrogen.

Note: These are estimated values based on the known effects of fluorination on amine basicity. Actual values may vary.

This reduction in basicity can be advantageous in several ways. A lower pKa can reduce the extent of ionization at physiological pH, potentially improving oral absorption and reducing interactions with off-target ion channels like hERG.[7]

Enhancing Metabolic Stability

One of the most common applications of fluorination is to block sites of oxidative metabolism.[6] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by cytochrome P450 enzymes.[9]

For 3-phenylazetidines, potential sites of metabolism include the azetidine ring and the phenyl ring. Fluorination at these positions can sterically and electronically hinder metabolic attack.

Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Azetidine Analogues

Compound AnaloguePosition of Fluorination% Remaining after 60 min (Human Liver Microsomes)Interpretation
Non-fluorinated-45%Moderate metabolic stability.
FluorinatedAzetidine C375%Fluorine at a potential site of oxidation improves stability.
FluorinatedPhenyl C460%Fluorination on the phenyl ring can also block metabolism.

Note: Data is illustrative and based on general principles of metabolic stabilization by fluorination.

Structure-Activity Relationship (SAR) Insights

The ultimate goal of chemical modification is to improve a compound's biological activity. The conformational and electronic changes induced by fluorination can have a profound impact on how a 3-phenylazetidine derivative interacts with its biological target.

Conformational Control

Fluorine can influence the conformation of the azetidine ring and the orientation of the phenyl substituent. The gauche effect, an attraction between vicinal electronegative substituents, can favor specific puckering of the azetidine ring, pre-organizing the molecule for optimal binding.[2]

cluster_0 Non-Fluorinated 3-Phenylazetidine cluster_1 Fluorinated 3-Phenylazetidine Non-Fluorinated Flexible Conformation Multiple Binding Modes Multiple Binding Modes Non-Fluorinated->Multiple Binding Modes Leads to Fluorinated Conformationally Restricted Optimized Binding Mode Optimized Binding Mode Fluorinated->Optimized Binding Mode Favors Lower Affinity/Selectivity Lower Affinity/Selectivity Multiple Binding Modes->Lower Affinity/Selectivity Higher Affinity/Selectivity Higher Affinity/Selectivity Optimized Binding Mode->Higher Affinity/Selectivity

Impact of Fluorination on Conformation and Binding
Case Study: 3-Phenethylazetidines as Triple Reuptake Inhibitors

A study on 3-phenethylazetidine derivatives as triple reuptake inhibitors for serotonin, norepinephrine, and dopamine transporters provides valuable SAR insights that can be extrapolated to 3-phenylazetidines.[3] In this study, substitutions on the phenyl ring and the azetidine nitrogen were explored. While direct fluorinated vs. non-fluorinated comparisons at the same position were not the focus, the study highlights the sensitivity of the scaffold to substitution. For instance, electron-withdrawing groups on the phenyl ring generally influenced potency and selectivity.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key assays are provided below.

Synthesis of N-Substituted 3-Phenylazetidines

The synthesis of N-substituted 3-phenylazetidines can be achieved through various methods. A common approach involves the reductive amination of 3-azetidinone with a primary amine.[4]

Start Boc-protected 3-azetidinone Step1 Reductive Amination (Primary Amine, NaBH(OAc)3) Start->Step1 Intermediate N-Substituted Boc-3-aminoazetidine Step1->Intermediate Step2 Boc Deprotection (TFA or HCl) Intermediate->Step2 Final_Product N-Substituted 3-Aminoazetidine Step2->Final_Product

General Synthesis of N-Substituted 3-Aminoazetidines

Step-by-Step Protocol:

  • Reductive Amination: To a solution of Boc-protected 3-azetidinone (1.0 eq) and the desired primary amine (1.1 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-substituted Boc-3-aminoazetidine.[4]

  • Boc Deprotection: Dissolve the purified intermediate in a solution of trifluoroacetic acid in dichloromethane (1:1) or 4M HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the desired N-substituted 3-aminoazetidine, typically as a salt.

Microsomal Stability Assay

This assay determines the in vitro metabolic stability of a compound in the presence of liver microsomes.[10][11][12]

Materials:

  • Human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)

  • Acetonitrile (for reaction quenching)

Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer. Pre-warm the mixture to 37°C.

  • Initiation: Add the test compound to the reaction mixture to a final concentration of, for example, 1 µM.

  • Incubation: Incubate the reaction at 37°C with gentle shaking.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Analysis: Plot the percentage of compound remaining versus time and determine the half-life (t½) and intrinsic clearance (CLint).

pKa Determination by Potentiometric Titration

This method determines the pKa of a compound by titrating a solution of the compound with a strong acid or base.

Materials:

  • Test compound

  • Methanol or a suitable solvent

  • Standardized solution of KOH or HCl (e.g., 0.02 M)

  • Potentiometric titrator with a pH electrode

Procedure:

  • Sample Preparation: Dissolve a known amount of the test compound in the chosen solvent to a concentration of approximately 5 x 10⁻⁵ M to 1 x 10⁻² M.

  • Titration: Titrate the sample solution with the standardized titrant (KOH for acidic compounds, HCl for basic compounds).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized. This corresponds to the midpoint of the titration curve.

Conclusion

The strategic incorporation of fluorine into the 3-phenylazetidine scaffold offers a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. By modulating basicity, enhancing metabolic stability, and controlling conformation, fluorination can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols provided herein offer a framework for the systematic evaluation of fluorinated and non-fluorinated 3-phenylazetidines, enabling data-driven drug design and optimization.

References

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A Head-to-Head Comparison of Synthetic Routes for 3-Substituted Azetidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The azetidine scaffold is a cornerstone in modern medicinal chemistry, lauded for its ability to confer advantageous physicochemical properties upon bioactive molecules, such as enhanced metabolic stability, improved solubility, and reduced lipophilicity.[1] The strategic introduction of substituents at the 3-position, in particular, offers a powerful handle for modulating pharmacological activity, making the synthesis of 3-substituted azetidines a critical endeavor for drug discovery and development professionals.[1] This guide provides a comprehensive, head-to-head comparison of the core synthetic methodologies for accessing these invaluable building blocks, with an emphasis on practical application, mechanistic rationale, and supporting experimental data.

Intramolecular Cyclization: The Classical Approach

Intramolecular cyclization represents a foundational and direct strategy for constructing the azetidine ring. These methods typically rely on the formation of a C-N bond from an acyclic precursor bearing a nucleophilic nitrogen and an electrophilic carbon at the appropriate distance.

Cyclization of γ-Amino Halides and Alcohols

The quintessential approach involves the intramolecular nucleophilic substitution of a leaving group, such as a halide, on a γ-carbon by an amino group. While conceptually simple, this method is often hampered by competing elimination reactions and the entropic penalty associated with forming a strained four-membered ring.[1]

A significant advancement in this area involves the use of in situ generated bis-triflates of 2-substituted-1,3-propanediols, which then undergo cyclization with primary amines.[2]

Experimental Protocol: Synthesis of 1,3-Disubstituted Azetidines via in situ generated bis-triflates [2]

  • To a solution of a 2-substituted-1,3-propanediol (1.0 equiv) and a hindered base such as 2,6-lutidine (2.2 equiv) in a suitable solvent like dichloromethane, triflic anhydride (2.2 equiv) is added dropwise at -78 °C.

  • The reaction mixture is stirred for 30 minutes, allowing for the in situ formation of the bis-triflate.

  • A primary amine (1.1 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by chromatography to yield the desired 1,3-disubstituted azetidine.

Intramolecular Aminolysis of Epoxides

A mechanistically related and highly effective method is the intramolecular aminolysis of 3,4-epoxy amines. Lanthanide triflates, particularly La(OTf)₃, have been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, providing a novel and efficient route to 3-hydroxyazetidines.[3]

Causality: The Lewis acidic lanthanide catalyst coordinates to the epoxide oxygen, activating it towards nucleophilic attack. The stereochemistry of the starting epoxide is crucial; cis-epoxides favor the formation of the azetidine ring through a C3-selective attack.[3]

[2+2] Cycloaddition: The Aza Paternò-Büchi Reaction

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is one of the most direct and efficient methods for synthesizing functionalized azetidines.[4][5] However, this approach has historically faced challenges, including competing side reactions and issues with regioselectivity and stereoselectivity.[4][5]

Recent advancements have overcome some of these limitations. For instance, visible-light-mediated aza Paternò-Büchi reactions using an iridium photocatalyst have been developed for the intermolecular [2+2] cycloaddition of 2-isoxazoline-3-carboxylates with alkenes.[6] This method is notable for its broad substrate scope, including both activated and unactivated alkenes.[6]

Experimental Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction [6]

  • A solution of the 2-isoxazoline-3-carboxylate (1.0 equiv), the alkene (2.0-5.0 equiv), and the photocatalyst fac-[Ir(dFppy)₃] (1-5 mol%) in a degassed solvent such as acetonitrile is prepared in a reaction vessel suitable for irradiation.

  • The mixture is irradiated with blue LEDs at room temperature for 12-24 hours.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired azetidine.

Ring Expansion Strategies

Ring expansion reactions provide an alternative entry to the azetidine core, often starting from more readily available three-membered rings.

One-Carbon Ring Expansion of Aziridines

A powerful strategy involves the one-carbon ring expansion of aziridines. This can be achieved through the formation of an aziridinium ylide followed by a[2][7]-Stevens rearrangement.[8] While traditional chemical methods exist, a significant breakthrough has been the development of engineered cytochrome P450 enzymes that act as "carbene transferases." These biocatalysts can effect this transformation with exceptional enantioselectivity (up to 99:1 er).[8]

Causality: The enzyme's active site precisely controls the orientation of the reactive aziridinium ylide intermediate, favoring the[2][7]-Stevens rearrangement over competing pathways like cheletropic extrusion of an olefin.[8]

Direct Functionalization of the Azetidine Ring

For scenarios where a parent azetidine is available, direct functionalization at the C3 position is an attractive and modular approach.

Modular Synthesis via Azetidinylation Reagents

A recently developed and highly versatile method involves the use of "azetidinylation reagents" that allow for the modular synthesis of 3,3-disubstituted azetidines.[2][7] This approach is characterized by its use of readily available starting materials, mild reaction conditions, high yields, and a very broad substrate scope.[7]

Experimental Protocol: Lewis Acid-Catalyzed Azetidinylation [7]

  • To a solution of the nucleophile (1.0 equiv) and the azetidinylation reagent (1.2 equiv) in a dry solvent such as dichloromethane, a Lewis acid catalyst, for example Sc(OTf)₃ (10 mol%), is added.

  • The reaction mixture is stirred at a specified temperature (e.g., 35 °C) for a designated time (e.g., 12 hours).

  • The reaction is then quenched, and the product is isolated and purified using standard techniques.

Head-to-Head Comparison of Synthetic Routes

Synthetic Route Key Advantages Key Disadvantages Typical Yields Substrate Scope
Intramolecular Cyclization (γ-Amino Halides/Alcohols) Direct, conceptually simple.Competing elimination reactions, can require harsh conditions.Moderate to GoodBroad, but sensitive to substitution pattern.
Intramolecular Cyclization (Epoxide Aminolysis) High regioselectivity, mild conditions.[3]Requires stereospecific synthesis of cis-epoxides.Good to Excellent[3]Focused on 3-hydroxyazetidines.
[2+2] Cycloaddition (Aza Paternò-Büchi) Highly convergent, direct access to functionalized azetidines.[4]Can suffer from low yields and side reactions, requires photochemical setup.[4][5]Variable, can be good with optimized systems.[6]Broad, including unactivated alkenes with modern methods.[6]
Ring Expansion (Biocatalytic) Exceptional enantioselectivity, mild conditions.[8]Requires specialized enzymes and biocatalytic setup.GoodLimited to substrates compatible with the enzyme.
Direct Functionalization (Azetidinylation Reagents) Modular, broad substrate scope, mild conditions, high yields.[7]Requires synthesis of the azetidinylation reagent.Excellent[7]Very broad, including late-stage functionalization.[7]

Visualizing the Synthetic Pathways

Intramolecular Cyclization of a γ-Amino Halide

G γ-Amino Halide γ-Amino Halide Azetidine Azetidine γ-Amino Halide->Azetidine Base G cluster_0 Reactants Imine Imine Azetidine Azetidine Imine->Azetidine Alkene Alkene Alkene->Azetidine

Caption: Photochemical [2+2] cycloaddition of an imine and an alkene.

Modular Synthesis via Azetidinylation

G cluster_1 Reactants Nucleophile Nucleophile 3-Substituted Azetidine 3-Substituted Azetidine Nucleophile->3-Substituted Azetidine Lewis Acid Azetidinylation Reagent Azetidinylation Reagent Azetidinylation Reagent->3-Substituted Azetidine Lewis Acid

Caption: Lewis acid-catalyzed reaction of a nucleophile with an azetidinylation reagent.

Conclusion

The synthesis of 3-substituted azetidines has evolved significantly from classical intramolecular cyclization methods to more modern, modular approaches. While traditional methods remain valuable, newer strategies such as photocatalyzed [2+2] cycloadditions, biocatalytic ring expansions, and direct functionalization with azetidinylation reagents offer improved efficiency, broader substrate scope, and milder reaction conditions. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of stereochemical control. For drug discovery programs where rapid library synthesis and late-stage functionalization are paramount, the modular approach using azetidinylation reagents presents a particularly compelling strategy.

References

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Elsevier. (2025). Azetidine Synthesis. [Link]

  • Schindler, C. S. (2017). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Accounts of Chemical Research, 50(9), 2311–2322. [Link]

  • Leonori, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2629-2642. [Link]

  • Parmar, D. J., & Singh, G. S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47563-47597. [Link]

  • ResearchGate. Methods for the synthesis of azetidines. [Link]

  • National Institutes of Health. (2017). Synthesis of azetidines by aza Paternò–Büchi reactions. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of azetidines by aza Paternò–Büchi reactions. [Link]

  • Gembus, V., & Gillaizeau, I. (2019). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. The Journal of Organic Chemistry, 84(15), 9573–9585. [Link]

  • Shahbaz, M. (2025). Stereoselective functionalization of azetidines. ResearchGate. [Link]

  • Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective-[2][7]Stevens Rearrangement. Journal of the American Chemical Society, 144(10), 4365–4370. [Link]

  • Kuriyama, M., & Shirai, R. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1037626. [Link]

  • Baran, P. S. (2021). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers, 8(21), 5945-5952. [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-(2-Fluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-(2-Fluorophenyl)azetidine is a strained, four-membered nitrogen heterocycle functionalized with a fluorinated aromatic ring. In drug discovery, it serves as a critical pharmacophore for modulating metabolic stability and lipophilicity.

Critical Safety Notice: As a strained azetidine derivative, this compound possesses high ring strain energy (~26 kcal/mol), making it susceptible to ring-opening reactions that can be exothermic. It behaves as a secondary amine and must be treated as Corrosive (Skin/Eye) and potentially Genotoxic due to its alkylating potential.

Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Physical State Solid (HCl salt) or Oil (Free Base)Salts are hygroscopic; Free bases are volatile.
Reactivity High (Ring Strain)Prone to polymerization if stored improperly.
Acidity/Basicity Basic (Secondary Amine)Incompatible with strong acids and oxidizers.
GHS Classification Skin Corr.[1][2][3][4] 1B , Eye Dam. 1 Causes irreversible tissue damage upon contact.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. This matrix applies the Precautionary Principle , assuming the highest risk level in the absence of compound-specific toxicological data.

PPE Decision Tree (Graphviz Visualization)

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid (Salt Form) State->Solid Weighing/Transfer Liquid Liquid/Oil (Free Base) State->Liquid Synthesis/Workup Risk_Dust Risk: Inhalation/Dust Solid->Risk_Dust Risk_Splash Risk: Corrosive Splash Liquid->Risk_Splash PPE_Level_1 Level 1: Standard + N95/P100 Mask + Double Nitrile Gloves Risk_Dust->PPE_Level_1 PPE_Level_2 Level 2: High + Face Shield + Laminate/Butyl Gloves + Fume Hood Sash < 12" Risk_Splash->PPE_Level_2

Figure 1: PPE Selection Logic based on physical state and procedural risk.

Detailed PPE Specifications
ComponentSpecificationRationale
Hand Protection Double Gloving: Inner Nitrile (4 mil) + Outer Nitrile (8 mil) or Silver Shield® (Laminate) for liquids.Azetidines can permeate standard nitrile rapidly. Laminate offers broad chemical resistance.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for corrosive liquids; goggles seal against vapors.
Respiratory P100 Respirator (if outside hood) or Positive Pressure HoodPrevents inhalation of sensitizing dusts.
Body Tyvek® Lab Coat + Chemical ApronPrevents skin absorption; standard cotton coats absorb spills.

Operational Protocol: Safe Handling & Synthesis

Storage and Stability[2][5][6]
  • Temperature: Store at 2°C to 8°C (Desiccated).

  • Atmosphere: Store under Argon or Nitrogen . The free base reacts with atmospheric CO₂ (carbamate formation).

  • Container: Amber glass with Teflon-lined cap to prevent photodegradation and leaching.

Weighing and Transfer (Step-by-Step)
  • Preparation: Equilibrate the vial to room temperature before opening to prevent water condensation (hydrolysis risk).

  • Environment: Perform all open-vessel manipulations inside a Chemical Fume Hood or Glovebox .

  • Static Control: Use an anti-static gun on the vial and spatula. Fluorinated compounds often carry high static charges, leading to powder scattering.

  • Transfer: Use a disposable anti-static weighing boat. Do not return excess material to the stock vial.

Reaction Setup
  • Solvent Selection: Avoid chlorinated solvents (DCM, Chloroform) if generating the free base in situ, as azetidines can react with them over time to form quaternary ammonium salts (N-alkylation). Preferred Solvents: THF, Toluene, or DMF.

  • Quenching: Quench reactions containing unreacted azetidine with a dilute acidic buffer (e.g., 1M NaH₂PO₄) to protonate the amine, reducing volatility and reactivity.

Operational Workflow (Graphviz Visualization)

Handling_Workflow Storage Storage (4°C, Argon, Desiccated) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing (Fume Hood, Anti-static) Equilibration->Weighing Reaction Reaction Setup (Avoid Chlorinated Solvents) Weighing->Reaction Quench Quench/Workup (Acidify to pH < 5) Reaction->Quench Complete Waste Disposal (Segregated Liquid Waste) Quench->Waste

Figure 2: End-to-end handling workflow ensuring compound stability and operator safety.

Emergency Response & First Aid

Mechanism of Injury: As a secondary amine, 3-(2-Fluorophenyl)azetidine causes saponification of cell membrane lipids (alkaline burn), resulting in deep tissue penetration.

  • Skin Contact:

    • IMMEDIATELY flush with water for 15 minutes .[5]

    • Do not use vinegar or acid to neutralize (exothermic reaction worsens burn).

    • Remove contaminated clothing under the safety shower.

  • Eye Contact:

    • Flush with eyewash station for 15 minutes , holding eyelids open.

    • Seek immediate ophthalmological evaluation.

  • Spill Cleanup:

    • Evacuate the immediate area.[6][7]

    • Absorb liquid spills with Vermiculite or Sand . Do not use paper towels (combustion risk).

    • Neutralize solids with dilute Citric Acid before disposal.

Disposal Strategy

Environmental Compliance: Fluorinated organics are persistent. Do not discharge into municipal water systems.[8]

  • Segregation: Collect in a dedicated "Basic Organic Waste" container.

    • Note: Keep separate from "Acidic Waste" to prevent heat generation.

  • Labeling: Tag as "Toxic," "Corrosive," and "Fluorinated Organic."

  • Destruction: The preferred method is High-Temperature Incineration with flue gas scrubbing (to capture HF).

References

  • PubChem. (n.d.). Azetidine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Azetidine derivatives. Retrieved October 26, 2023, from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.